10E,12E-Tetradecadienyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(10E,12E)-tetradeca-10,12-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-6H,7-15H2,1-2H3/b4-3+,6-5+ |
InChI Key |
BJAQMNWCYXNBJY-VNKDHWASSA-N |
SMILES |
CC=CC=CCCCCCCCCCOC(=O)C |
Isomeric SMILES |
C/C=C/C=C/CCCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CC=CCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 10e,12e Tetradecadienyl Acetate
Precursor Identification and Elucidation of Biosynthetic Routes
The foundation of 10E,12E-tetradecadienyl acetate (B1210297) synthesis lies in the modification of common fatty acids. Research has successfully identified the primary precursors and the general pathway leading to this specific dienyl acetate.
Scientific studies, particularly involving the Egyptian cotton leafworm, Spodoptera littoralis, have unequivocally identified (Z)-11-tetradecenoic acid as the biosynthetic precursor to the 10E,12E-tetradecadienoyl moiety. nih.gov Mass-labeling experiments have demonstrated that the insect's pheromone gland directly converts this C14 monounsaturated fatty acid into the conjugated diene structure required for the final pheromone component. nih.gov This transformation involves the introduction of a new double bond at the C12 position and a shift of the existing double bond from Z-11 to E-10, a complex reaction catalyzed by a specific desaturase enzyme system.
Enzymatic Mechanisms and Regulation in Pheromone Glands
The conversion of the fatty acid precursor into the final acetate pheromone is mediated by a series of specialized enzymes located within the pheromone gland. These enzymes work in a sequential manner to modify the precursor molecule. The key enzyme classes involved are desaturases, reductases, and acetyltransferases. iastate.edunih.gov
In Spodoptera littoralis, a specific fatty acyl-CoA reductase (FAR), designated Slit-FAR1, has been isolated and characterized. nih.gov This enzyme is expressed exclusively in the pheromone gland and is responsible for the critical step of reducing the fatty acyl-CoA precursor to the corresponding fatty alcohol. nih.gov Following this reduction, an acetyltransferase completes the synthesis by adding an acetyl group to form the final 10E,12E-tetradecadienyl acetate. The specificity and activity of these enzymes, including the initial desaturase that creates the conjugated diene system, are crucial in determining the final pheromone composition. nih.gov
Table 1: Key Enzymes in Pheromone Biosynthesis
| Enzyme Class | Function | Specific Example |
|---|---|---|
| Desaturase | Introduces double bonds into the fatty acyl chain. | A desaturase in S. littoralis converts (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid. |
| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl-CoA to a fatty alcohol. | Slit-FAR1 in S. littoralis. nih.gov |
Hormonal Control of Pheromone Biosynthesis (e.g., Pheromone Biosynthesis Activating Neuropeptide)
The entire process of pheromone production is not continuous but is tightly regulated by a specific neurohormone known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgnih.gov PBAN is a member of the pyrokinin neuropeptide family and is released into the hemolymph of female moths, typically during the night (scotophase), to initiate pheromone synthesis. wikipedia.orgfrontiersin.org
The mechanism of action involves PBAN binding to a G-protein coupled receptor on the pheromone gland cells. wikipedia.org This binding event triggers a signal cascade that results in an increase in the intracellular concentration of calcium ions. wikipedia.org The elevated calcium levels are believed to activate key enzymes involved in the later stages of the biosynthetic pathway, such as the fatty acyl reductase, thereby switching on the production of the pheromone. wikipedia.org While this mechanism is well-established for many moth species, including those in the Spodoptera genus, it is the primary mode of regulating the timing and rate of this compound synthesis. nih.gov
Comparative Biosynthetic Pathways of Related Dienyl Acetates
The biosynthesis of this compound can be better understood by comparing it to the pathways for other, related dienyl acetate pheromones, such as (Z,E)-9,12-tetradecadienyl acetate.
The pathway for (Z,E)-9,12-tetradecadienyl acetate, used by moths like Cadra cautella and Spodoptera exigua, presents a notable contrast. iastate.edunih.gov It begins not with a C14 acid, but with the C16 saturated fatty acid, palmitic acid. iastate.edu This precursor undergoes the following steps:
Δ11 Desaturation: A Δ11-desaturase introduces a double bond to produce (Z)-11-hexadecenoic acid. iastate.edu
Chain Shortening: The C16 acid is then chain-shortened by two carbons (a process of limited β-oxidation) to yield (Z)-9-tetradecenoic acid. iastate.edu
Δ12 Desaturation: A unique Δ12-desaturase then acts on this C14 mono-unsaturated acid to create the diene (Z,E)-9,12-tetradecenoic acid. iastate.edunih.gov
Reduction and Acetylation: Finally, the resulting dienoic acid is reduced to an alcohol and acetylated to form the (Z,E)-9,12-tetradecadienyl acetate pheromone. iastate.edu
Table 2: Comparison of Biosynthetic Pathways
| Feature | This compound | (Z,E)-9,12-Tetradecadienyl Acetate |
|---|---|---|
| Starting Precursor | (Z)-11-tetradecenoic acid (C14) nih.gov | Palmitic acid (C16) iastate.edu |
| Chain Modification | No chain shortening involved. | Chain shortening from C16 to C14. iastate.edu |
| Key Desaturation Steps | Formation of a 10,12-conjugated diene system from a C11 monoene. nih.gov | Δ11 desaturation followed by Δ12 desaturation. iastate.edu |
| Final Product | (E,E)-10,12-tetradecadienyl acetate | (Z,E)-9,12-tetradecadienyl acetate |
This comparison highlights the evolutionary divergence in pheromone biosynthesis. While both pathways utilize a common pool of fatty acid metabolism enzymes, the specificities of the desaturases and the sequence of chain modifications lead to the production of structurally distinct, species-specific signaling molecules.
Stereochemistry and Synthesis of 10e,12e Tetradecadienyl Acetate
Importance of Stereochemical Purity in Biological Activity
The biological activity of pheromones is intrinsically linked to their stereochemistry. In the case of tetradecadienyl acetates, the specific configuration of the double bonds is critical for eliciting a biological response in insects. Research has shown that (10E,12E)-Tetradecadienyl acetate (B1210297) is a minor component of the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis. figshare.com To confirm the precise structure of the natural pheromone, all four possible geometric isomers of 10,12-tetradecadienyl acetate ((10E,12E), (10E,12Z), (10Z,12E), and (10Z,12Z)) were synthesized for comparative analysis with the natural compound. figshare.com
The necessity of synthesizing all isomers underscores the principle that even subtle changes in stereochemistry can lead to a significant loss or alteration of biological function. While the (10E,12E)-isomer is active, other isomers may be inactive or even act as inhibitors to the pheromonal communication channel. For instance, in studies of other moth species, the presence of non-pheromonal isomers has been shown to affect sex attraction in both wind tunnel and field tests. acs.org The synthesis and testing of all geometric isomers are therefore crucial steps in identifying the active component and understanding the specificity of the insect's chemoreception system. This high degree of specificity necessitates synthetic routes that can produce the desired stereoisomer with very high purity.
Advanced Synthetic Methodologies for 10E,12E-Tetradecadienyl Acetate
The synthesis of (10E,12E)-Tetradecadienyl acetate with high stereochemical purity requires sophisticated and carefully controlled chemical reactions. The construction of the conjugated (E,E)-diene system is a key challenge, followed by the introduction of the acetate functional group.
Stereoselective Approaches to Conjugated Dienyl Structures
Several modern synthetic methods are employed to achieve high stereoselectivity in the formation of conjugated dienes. The Wittig reaction and its modifications are powerful tools for this purpose. Stabilized phosphorus ylides, often containing an electron-withdrawing group, generally react with aldehydes to produce (E)-alkenes with high selectivity. organic-chemistry.orgquora.com For the synthesis of a (10E,12E)-diene system, a Wittig-type reaction can be envisioned between an appropriate phosphonium (B103445) ylide and an aldehyde, where the reaction conditions are optimized to favor the formation of the E,E geometry.
Another powerful method is the Julia-Kocienski olefination, which is known for its excellent (E)-selectivity in the synthesis of alkenes from heteroaryl sulfones and aldehydes. organic-chemistry.orgresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex natural product synthesis. researchgate.net Modifications of the Julia-Kocienski reaction have been developed to control the (E/Z)-selectivity, further enhancing its utility in synthesizing specific isomers of conjugated dienes. figshare.comacs.org
The following table provides a brief overview of these stereoselective methods:
Table 1: Stereoselective Synthetic Approaches to Conjugated Dienes| Method | Description | Key Features |
|---|---|---|
| Wittig Reaction | Reaction of a phosphorus ylide with an aldehyde or ketone. | Stabilized ylides favor (E)-alkene formation. organic-chemistry.orgquora.com |
| Julia-Kocienski Olefination | Reaction of a heteroaryl sulfone with a carbonyl compound. | Generally provides high (E)-selectivity. organic-chemistry.orgresearchgate.net |
Esterification and Functional Group Transformations (e.g., Acetylation of Dienols)
Once the precursor alcohol, (10E,12E)-tetradeca-10,12-dien-1-ol, is synthesized with the correct stereochemistry, the final step is the introduction of the acetate group. This is typically achieved through an esterification reaction, specifically acetylation.
A common and effective method for the acetylation of alcohols is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. preprints.org Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. masterorganicchemistry.com The reaction is typically carried out by dissolving the alcohol in anhydrous pyridine, followed by the addition of acetic anhydride. preprints.org The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting alcohol is completely consumed. organic-chemistry.orgpreprints.org
A typical laboratory procedure for acetylation is as follows:
Dissolve the alcohol in dry pyridine.
Add acetic anhydride to the solution, often at a cooled temperature (e.g., 0 °C). preprints.org
Stir the reaction mixture at room temperature. preprints.org
After completion, the reaction is quenched, and the product is purified. preprints.org
In the biosynthesis of some moth pheromones, the final acetylation step is carried out by an acetyl-CoA: fatty alcohol acetyltransferase enzyme, which specifically converts the fatty alcohol to its acetate ester. nih.gov
Optimization of Synthesis for Yield and Purity
Purification of the final product and intermediates is a critical aspect of the synthesis. Conjugated diene systems can be sensitive to isomerization and oxidation. acs.org Therefore, purification methods must be chosen carefully to avoid degradation of the product. A highly effective technique for separating geometric isomers of unsaturated compounds is chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). acs.org The silver ions form weak complexes with the π-bonds of the alkenes, and the strength of this interaction differs for various isomers, allowing for their separation. For example, the (10E,12Z) isomer of a tetradecadien-1-ol was successfully purified using this method. acs.org Recrystallization from a suitable solvent at low temperatures can also be an effective final purification step to obtain a product with high isomeric purity. acs.org
Preparation of Geometrical Isomers for Research Applications
As previously mentioned, the synthesis of all possible geometrical isomers of a pheromone candidate is essential for unequivocally identifying the natural structure and for studying structure-activity relationships. figshare.comacs.org A comprehensive study on conjugated dienic pheromones involved the synthesis of all four geometrical isomers of 10,12-tetradecadienols and their corresponding acetates. acs.org
The synthesis of each isomer requires a distinct stereoselective strategy. For example, to obtain a (Z)-double bond, a Lindlar catalyst is often used for the partial hydrogenation of an alkyne. For a (10E,12Z)-isomer, a synthetic route might involve a stereoselective reduction to form the Z-double bond at the 12-position and a Wittig or similar reaction to create the E-double bond at the 10-position. The synthesis of a (10Z,12E)-isomer would involve the reverse strategy. The (10Z,12Z)-isomer could be prepared, for example, by the reduction of a corresponding diyne using a catalyst that favors cis-hydrogenation. acs.org
These synthesized isomers are not only used for identification but also in biological assays such as electroantennography (EAG) and field trapping experiments to determine their individual and combined effects on insect behavior. acs.org This information is invaluable for developing effective and species-specific pest management strategies based on mating disruption or mass trapping. acs.org
The following table summarizes the different geometrical isomers and their relevance in research:
Table 2: Geometrical Isomers of 10,12-Tetradecadienyl Acetate for Research| Isomer | Common Research Application |
|---|---|
| (10E,12E)-Tetradecadienyl acetate | Identification as a natural pheromone component; use in biological assays as a positive control. figshare.com |
| (10E,12Z)-Tetradecadienyl acetate | Comparative analysis in pheromone identification; structure-activity relationship studies. acs.org |
| (10Z,12E)-Tetradecadienyl acetate | Comparative analysis in pheromone identification; structure-activity relationship studies. acs.orgresearchgate.net |
| (10Z,12Z)-Tetradecadienyl acetate | Comparative analysis in pheromone identification; structure-activity relationship studies. acs.org |
Chemoreception and Neurophysiology of 10e,12e Tetradecadienyl Acetate
Olfactory Receptor Neuron (ORN) and Sensillum Specificity
The initial detection of pheromones like 10E,12E-Tetradecadienyl acetate (B1210297) occurs in specialized hair-like structures on the male moth's antennae called sensilla. frontiersin.org These sensilla house the olfactory receptor neurons (ORNs), the primary cells that recognize and respond to specific chemical cues. frontiersin.orgnih.gov The specificity of this detection system is crucial for distinguishing between the pheromones of conspecific females and those of other species, thereby ensuring reproductive isolation. frontiersin.org
SSR, a more refined technique, allows researchers to record the firing of individual ORNs within a single sensillum. nih.govnih.gov This method provides detailed information about the sensitivity and specificity of individual neurons. nih.gov In S. littoralis, SSR has identified a specific functional class of sensilla (LT2) that houses an ORN tuned to the related compound (Z,E)-9,12-tetradecadienyl acetate. frontiersin.org The response profile of this neuron type closely matches the specificity of the SlitOR6 receptor. frontiersin.org Furthermore, another type of pheromone-sensitive neuron has been identified that responds to both (Z,E)-9,12-tetradecadienyl acetate and (Z)9-14:OAc, corresponding to the response pattern of the SlitOR13 receptor. frontiersin.org These findings highlight the presence of distinct neuronal populations with varying degrees of specificity for different pheromone components.
Table 1: Electrophysiological Responses to Tetradecadienyl Acetate Pheromones
| Technique | Species | Compound | Key Finding |
| GC-EAD | Plodia interpunctella, Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate | Elicits distinct antennal responses, confirming its role as a biologically active pheromone component. nih.govnih.gov |
| SSR | Spodoptera littoralis | (Z,E)-9,12-tetradecadienyl acetate | Identified a specific ORN type (LT2A) in long trichoid sensilla that is highly tuned to this compound. frontiersin.org |
| SSR | Spodoptera littoralis | (Z,E)-9,12-tetradecadienyl acetate & (Z)9-14:OAc | Identified a novel class of ORNs that respond to both minor pheromone components. frontiersin.org |
Molecular Basis of Pheromone Detection
The ability of a male moth to detect a specific pheromone like 10E,12E-Tetradecadienyl acetate is encoded in its genome. The genes responsible for producing pheromone receptors are key to this process, and their expression and function are tightly regulated.
Pheromone receptors are part of the larger family of insect olfactory receptors. frontiersin.org The identification and functional characterization of PR genes are crucial for understanding the molecular basis of pheromone detection. While the specific receptor for this compound has not been definitively identified, the characterization of receptors for related compounds in Spodoptera provides a strong framework. In S. littoralis, the genes encoding SlitOR6 and SlitOR13 have been cloned and functionally expressed in a heterologous system (the "empty neuron" system of Drosophila melanogaster) to confirm their ligand specificity. frontiersin.orgfrontiersin.org This technique involves expressing the candidate moth PR gene in a fly olfactory neuron that has had its own receptor gene removed, allowing for precise characterization of the moth receptor's response to various compounds. frontiersin.org
Table 2: Characterized Pheromone Receptors for Tetradecadienyl Acetates in Spodoptera littoralis
| Receptor | Ligand(s) | Specificity | Corresponding Neuron Type |
| SlitOR6 | (Z,E)-9,12-tetradecadienyl acetate | Highly specific | LT2A frontiersin.org |
| SlitOR13 | (Z,E)-9,12-tetradecadienyl acetate, (Z)9-14:OAc | Less specific, broader tuning | Novel type, responds to both compounds frontiersin.org |
Once a pheromone molecule binds to its receptor, a signal transduction cascade is initiated within the ORN. Insect olfactory receptors form a complex with a highly conserved co-receptor known as Orco. nih.gov The binding of the pheromone is thought to open a non-specific cation channel, leading to a depolarization of the neuron's membrane and the generation of action potentials, or "spikes". nih.gov The pattern and frequency of these spikes encode information about the identity and concentration of the detected pheromone. This electrical signal then travels down the axon of the ORN to the antennal lobe of the moth's brain, where it is further processed. nih.gov The brain then integrates the signals from different types of ORNs to create a complete "picture" of the pheromone blend, ultimately leading to a behavioral response, such as upwind flight towards the female. frontiersin.org
Evolutionary Aspects of Pheromone Receptor Diversity and Specificity
The diversity and specificity of pheromone receptors are the result of ongoing evolutionary processes, driven by the need for effective and species-specific communication. nih.gov Gene duplication and subsequent divergence are key mechanisms in the evolution of new receptor functions. nih.gov A compelling example of this is seen in the evolution of the pheromone receptor OR5 in the genus Spodoptera. nih.gov
In S. littoralis and the closely related S. litura, the major component of the sex pheromone is (Z,E)-9,11-tetradecadienyl acetate, a compound not used by other Spodoptera species. nih.gov Research has shown that the receptor for this novel pheromone component, SlitOR5, evolved following a gene duplication event in a common ancestor of these two species. nih.gov One of the resulting gene copies retained a broader tuning to several pheromone compounds, while the other copy evolved a high degree of specificity for (Z,E)-9,11-tetradecadienyl acetate through a series of mutations in the ligand-binding pocket. nih.gov This process, known as subfunctionalization, allowed for the emergence of a new, highly specific pheromone communication channel, which likely played a significant role in the speciation of these moths. nih.gov The ability to detect other C14 acetates, such as this compound and (Z,E)-9,12-tetradecadienyl acetate, likely evolved through similar processes of gene duplication and functional divergence within the pheromone receptor gene family, allowing for the fine-tuning of the olfactory system to the specific pheromone blend of the species. frontiersin.orgusda.gov
Behavioral Efficacy and Ecological Role of 10e,12e Tetradecadienyl Acetate
Intraspecific Chemical Communication
Within a species, 10E,12E-Tetradecadienyl acetate (B1210297) is a key element in the chemical language of reproduction. It is a component of the specific pheromone blend that females release to signal their readiness to mate, initiating a cascade of behaviors in conspecific males.
The primary role of sex pheromones is to facilitate the meeting of mates, a critical challenge for nocturnal and often dispersed insect populations. In many moth species, females release a species-specific blend of volatile compounds, and a particular isomer of tetradecadienyl acetate is often a key ingredient. For instance, (E,E)-10,12-tetradecadienyl acetate has been identified as a minor component in the sex pheromone gland of the Egyptian cotton leafworm, Spodoptera littoralis. nih.gov Similarly, the (Z,E)-9,12 isomer is a major pheromone component for a range of stored-product moths, including the Indian meal moth (Plodia interpunctella) and the almond moth (Ephestia cautella). nih.govbiohometech.com
This chemical signal allows males to locate receptive females over a distance. The specificity of the pheromone blend is paramount for reproductive isolation. researchgate.net By responding only to a precise ratio of components, males can distinguish females of their own species from those of closely related species that might be in the same habitat. researchgate.net This recognition system acts as a pre-zygotic reproductive barrier, preventing hybridization and ensuring reproductive success. researchgate.netresearchgate.net The evolution of unique pheromone blends and the corresponding specific male responses are critical drivers in the diversification and maintenance of moth species. researchgate.net
The behavioral effects of 10E,12E-Tetradecadienyl acetate and its related isomers have been rigorously studied in controlled laboratory settings. Techniques such as electroantennography (EAG), which measures the electrical response of a male moth's antenna to a chemical stimulus, and wind tunnel assays, which observe flight behavior, are commonly employed.
In EAG assays, antennae from male moths like Plodia interpunctella and Spodoptera exigua have shown clear electrical responses when exposed to the (Z,E)-9,12 isomer of tetradecadienyl acetate, confirming that their olfactory system is specifically tuned to detect this molecule. nih.gov Wind tunnel experiments allow researchers to observe the full behavioral sequence of mate-seeking, from initial activation and upwind flight to landing at the pheromone source. Studies on other moth species have demonstrated that the concentration of the pheromone is critical; a specific dose will elicit the maximum response, with higher or lower amounts being less effective. researchgate.net For example, in tests with the processionary moth, a dose of 1 µg of its primary pheromone component induced approximately 90% of males to make contact with the source, a rate that decreased at different concentrations. researchgate.net
Table 1: Behavioral and Electrophysiological Responses of Male Moths to Pheromone Components
| Moth Species | Compound Tested | Assay Type | Observed Response | Reference |
|---|---|---|---|---|
| Plodia interpunctella | (Z,E)-9,12-Tetradecadienyl acetate | Electroantennogram (EAG) | Strong antennal response | nih.gov |
| Spodoptera exigua | (Z,E)-9,12-Tetradecadienyl acetate | Electroantennogram (EAG) | Strong antennal response | nih.gov |
| Plodia interpunctella | Tetradecanyl acetate (Saturated analogue) | Electroantennogram (EAG) | Minor antennal response | nih.gov |
| Thaumetopoea pityocampa (Processionary Moth) | (Z)-13-Hexadecen-11-ynyl acetate (Pheromone) | Wind Tunnel | ~90% of males contacted source at 1 µg dose | researchgate.net |
Interspecific Interactions and Antagonistic Effects
The chemical landscape is often crowded with signals from many different species. The effects of isomers and analogues of a pheromone component can range from being inert to causing attraction or even repulsion, leading to complex interspecific interactions.
The precise geometry of the double bonds (E or Z configuration) and their position in the carbon chain are critical for biological activity. A slight change, creating a different isomer, can dramatically alter the behavioral response. To confirm the structure of the natural pheromone in Spodoptera littoralis, all four possible isomers of 10,12-tetradecadienyl acetate were synthesized and compared. nih.gov In many cases, an incorrect isomer can act as a behavioral antagonist, inhibiting the attraction of males to the correct pheromone blend. For instance, in wind tunnel studies on the processionary moth, the (E)-isomer of its main pheromone component resulted in slightly lower attraction than the natural (Z)-isomer. researchgate.net
Furthermore, related chemical analogues can also interfere with communication. Analogues such as an alcohol or an aldehyde with a similar carbon backbone were found to be potent inhibitors of the processionary moth's response to its pheromone, even at very low concentrations. researchgate.net In contrast, some analogues may have a weak attractant effect on their own. The saturated analogue, tetradecanyl acetate, elicited a minor but detectable antennal response in P. interpunctella. nih.gov
Ecological Significance in Moth Species
The ecological importance of this compound and its isomers is immense. As a central component of sex pheromones for numerous moth species, including economically significant pests like the Egyptian cotton leafworm (Spodoptera littoralis) and various stored-product moths (Plodia interpunctella, Ephestia cautella), it is fundamental to their reproductive biology. nih.govnih.gov The compound's efficacy in mediating mate-finding directly influences population dynamics and survival.
The specificity it lends to chemical communication helps maintain biodiversity by acting as a barrier to interbreeding among species. researchgate.net This ecological role has been harnessed for human applications in pest management. The use of synthetic versions of these pheromones in traps for monitoring or in mating disruption strategies is a cornerstone of integrated pest management programs worldwide. nih.govbiohometech.com Mating disruption involves releasing a high concentration of the synthetic pheromone into an area, which confuses males and prevents them from locating females, thereby reducing reproduction and controlling the pest population. biohometech.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (Z,E)-9,12-Tetradecadienyl acetate |
| (E,E)-10,12-Tetradecadienyl acetate |
| (9Z,12E)-tetradecadien-1-ol |
| Tetradecanyl acetate |
| (Z)-11-tetradecenoic acid |
| (Z)-13-hexadecen-11-ynyl acetate |
Case Studies in Specific Lepidopteran Pests
The behavioral response to (10E,12E)-Tetradecadienyl acetate is highly species-specific. While it is a key attractant for some pests, it is not a known semiochemical for many others, for whom different compounds and isomers are the primary active pheromones.
Spodoptera littoralis (Egyptian Cotton Leafworm)
Phyllonorycter crataegella (Apple Blotch Leafminer)
(E,E)-10,12-Tetradecadienyl acetate is identified as a sex pheromone for the apple blotch leafminer, Phyllonorycter crataegella. pherobase.com Pheromone-based tools are critical for monitoring and managing this pest, which creates distinctive "tentiform" mines on the leaves of host plants like apple, cherry, and pear. pherobase.com The identification of this compound as a pheromone is essential for developing species-specific lures for use in traps.
Bonagota cranaodes (Apple Leafroller)
For the apple leafroller, Bonagota cranaodes, a major pest of apple crops in Brazil, extensive research has been conducted to identify its sex pheromone to develop monitoring and control strategies. nih.gov Analysis of the female pheromone gland identified a complex blend of 14 related compounds. However, the key components that elicit a response in male antennae are (E,Z)-3,5-dodecadienyl acetate, (Z)-5-dodecenyl acetate, (E,Z)-3,5-tetradecadienyl acetate, and (Z)-9-hexadecenyl acetate. nih.gov (10E,12E)-Tetradecadienyl acetate is not among the identified active compounds for this species.
Cydia pomonella (Codling Moth)
The codling moth is a globally significant pest of apple, pear, and walnut orchards. nih.govresearchgate.net Its chemical communication has been thoroughly studied. The primary sex pheromone used by females to attract males is (8E,10E)-8,10-dodecadien-1-ol, a compound commonly known as codlemone. researchgate.net Research into the olfactory receptors of C. pomonella has focused on responses to codlemone and related antagonists, such as codlemone acetate ((E,E)-8,10-dodecadien-1-yl acetate). nih.gov There is no scientific evidence indicating that (10E,12E)-Tetradecadienyl acetate plays a role as a pheromone or attractant for Cydia pomonella.
Ephestia kuehniella (Mediterranean Flour Moth) and Plodia interpunctella (Indian Meal Moth)
These two species are major cosmopolitan pests of stored products, causing significant economic losses in grains, flour, and processed foods. nih.gov The primary sex pheromone component for both Ephestia kuehniella and Plodia interpunctella is (Z,E)-9,12-tetradecadienyl acetate (often abbreviated as ZETA). nih.govpublications.gc.cabiohometech.comresearchgate.netnih.gov This compound is widely used commercially in lures for monitoring traps and in mating disruption systems for controlling these pests in food storage and processing facilities. nih.govpublications.gc.ca (10E,12E)-Tetradecadienyl acetate is not an identified component of the natural pheromone blend for either of these pyralid moths.
Uraba lugens (Gum-leaf Skeletoniser)
The gum-leaf skeletoniser is a pest of Eucalyptus species in Australia and an invasive species in New Zealand. pherobase.com Research to identify its sex pheromone for use in trapping and monitoring programs has been successful. The major components of the U. lugens sex pheromone were identified as (10E,12Z)-hexadecadien-1-yl acetate and (10E,12Z)-hexadecadien-1-ol. pherobase.com These are C16 acetate and alcohol compounds and are structurally different from (10E,12E)-Tetradecadienyl acetate.
Dioryctria abietella (Pine Cone Moth)
Dioryctria abietella is a pest of conifers, with larvae feeding on cones and shoots. nih.gov Pheromone-based strategies are considered important for monitoring its populations in forests. Studies have identified the sex pheromones produced by female D. abietella as a blend of (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene and (9Z,11E)-tetradecadienyl acetate. nih.govusda.gov The target compound, (10E,12E)-Tetradecadienyl acetate, is not known to be a part of its pheromone communication system.
Interactive Table: Role of this compound in Specific Pests
| Pest Species | Common Name | Role of (10E,12E)-Tetradecadienyl Acetate | Reference |
|---|---|---|---|
| Spodoptera littoralis | Egyptian Cotton Leafworm | Minor component of female sex pheromone blend. | nih.govnih.gov |
| Phyllonorycter crataegella | Apple Blotch Leafminer | Identified as a sex pheromone. | pherobase.com |
| Bonagota cranaodes | Apple Leafroller | Not an identified pheromone component. | nih.gov |
| Cydia pomonella | Codling Moth | Not an identified pheromone component. | nih.govresearchgate.net |
| Ephestia kuehniella | Mediterranean Flour Moth | Not an identified pheromone component. | nih.govpublications.gc.ca |
| Plodia interpunctella | Indian Meal Moth | Not an identified pheromone component. | nih.govresearchgate.net |
| Uraba lugens | Gum-leaf Skeletoniser | Not an identified pheromone component. | pherobase.com |
| Dioryctria abietella | Pine Cone Moth | Not an identified pheromone component. | nih.govusda.gov |
Influence on Population Dynamics and Dispersal Patterns
Sex pheromones directly influence the population dynamics and dispersal patterns of insects by mediating reproduction. By releasing a pheromone plume, females can attract males from a distance, affecting dispersal for the purpose of mating. This behavior is exploited in pest management through techniques like mass trapping and mating disruption. Mating disruption involves permeating the atmosphere with a synthetic pheromone to confuse males, prevent them from locating females, and thereby suppress mating and subsequent population growth. usda.gov
This finding underscores a critical concept in chemical ecology: the disruption of a single behavioral step does not always lead to population control. The reproductive success of S. littoralis may depend on a more complex blend of pheromone components, and the absence of other minor but crucial compounds in the synthetic blend may have allowed enough successful matings to occur to sustain the population. wikipedia.org
While for other pests like Ephestia and Plodia, different pheromones such as (Z,E)-9,12-tetradecadienyl acetate have been used successfully to reduce populations through mating disruption, the specific efficacy of (10E,12E)-Tetradecadienyl acetate in large-scale population control remains limited to its role as a minor component that can influence behavior but may not be sufficient on its own to impact population dynamics significantly.
Analytical Methodologies for 10e,12e Tetradecadienyl Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating the components of a mixture. In the context of 10E,12E-tetradecadienyl acetate (B1210297), both gas and liquid chromatography are extensively used to isolate the compound from complex matrices and to determine its concentration and isomeric purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis
Gas chromatography (GC) is a premier technique for the analysis of volatile compounds like 10E,12E-tetradecadienyl acetate. It is instrumental in determining the purity of synthetic pheromone batches and resolving different geometric isomers. The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. For instance, in the identification of (E,E)-10,12-tetradecadienyl acetate in the Egyptian cotton leafworm, Spodoptera littoralis, the four possible geometric isomers of 10,12-tetradecadienyl acetates were synthesized and their GC retention times were compared to the natural product for stereochemical assignment. nih.gov The choice of the GC column's stationary phase is critical for achieving separation of these closely related isomers. semanticscholar.org Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (PEG), are often employed for their ability to separate compounds based on polarity. semanticscholar.org
High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile derivatives or when non-destructive separation is required. bjbms.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for the analysis of pheromone acetates. sielc.com The ability to scale up HPLC methods also makes it suitable for the preparative separation and purification of this compound. sielc.com Isomer purity is a critical factor for the biological efficacy of pheromones, as the presence of other isomers can sometimes inhibit the response of the target insect.
Table 1: Comparison of Chromatographic Techniques for this compound Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. sigmaaldrich.com |
| Typical Application | Purity assessment, isomer separation, quantification in gland extracts. nih.govresearchgate.net | Purification, analysis of less volatile derivatives, preparative separations. bjbms.orgsielc.com |
| Stationary Phase Example | Polyethylene glycol (WAX columns). semanticscholar.org | C18 (reversed-phase). sielc.com |
| Mobile Phase Example | Inert gas (e.g., helium, hydrogen). gcms.cz | Acetonitrile/water mixture. sielc.com |
| Key Advantage | High resolution for volatile isomers. | Versatility and non-destructive nature. bjbms.org |
Spectrometric Methods for Structural Elucidation and Identification
Spectrometric techniques are indispensable for confirming the chemical structure of this compound and identifying it in various samples.
Mass Spectrometry (MS) (e.g., Chemical Ionization MS, GC-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for identifying components of a mixture. The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns that aid in its identification. nih.govnist.gov
Chemical ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is particularly useful for confirming the molecular weight of the compound. Isobutane-chemical ionization mass spectrometry was utilized for the structural elucidation of the fatty acyl biosynthetic precursor of (E,E)-10,12-tetradecadienyl acetate in Spodoptera littoralis. nih.govpherobase.com The mass spectra of synthetic isomers can be compared to those of the natural compound to confirm its identity. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C16H28O2 | nih.gov |
| Molecular Weight | 252.39 g/mol | nih.gov |
| Monoisotopic Mass | 252.208930132 Da | nih.gov |
| Major GC-MS Peak (m/z) | 43 | nih.gov |
Advanced Techniques for Pheromone Analysis in Biological Samples (e.g., Gland Extracts)
The analysis of pheromones directly from biological sources, such as the pheromone glands of insects, requires highly sensitive and specific techniques. GC-MS is a cornerstone for analyzing the complex chemical profile of gland extracts. nih.govresearchgate.netunito.it This method allows for the identification and quantification of this compound even when it is a minor component of the pheromone blend. nih.govpherobase.com The extraction process typically involves excising the glands and extracting the chemical constituents with a suitable organic solvent like n-hexane. researchgate.net The resulting extract is then concentrated and injected into the GC-MS system for analysis. researchgate.net
Stability Assessment and Degradation Product Monitoring
Understanding the stability of this compound is crucial for its effective use in pest management applications. Pheromone degradation can be influenced by environmental factors such as temperature, light, and exposure to air. Analytical methods are employed to monitor the stability of the pheromone over time and to identify any degradation products that may form.
Studies on similar compounds, such as other fatty acid acetates, indicate that they can undergo degradation through oxidation, hydrolysis, or isomerization. ijpsonline.com For instance, the acetate group can be hydrolyzed to the corresponding alcohol, and the double bonds can be oxidized. Chromatographic techniques like GC and HPLC are used to separate and quantify the parent pheromone and its degradation products. sielc.com By monitoring the decrease in the concentration of this compound and the appearance of new peaks in the chromatogram over time, its stability under various conditions can be assessed.
Future Research Directions and Emerging Applications
Advancements in Stereoselective Synthesis and Green Chemistry Principles
The conventional chemical synthesis of insect pheromones like (Z,E)-9,12-tetradecadienyl acetate (B1210297) (ZETA), a related isomer, often involves costly and hazardous specialty chemicals, resulting in toxic byproducts. nih.gov In response, significant research is pivoting towards "green chemistry" alternatives. nih.gov A prime example is the bioproduction of ZETA through engineered yeast, Saccharomyces cerevisiae. nih.govnih.gov This approach represents a significant advancement, aligning with several of the 12 Principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances. nih.govacs.org
Future work will likely focus on optimizing these biosynthetic pathways to improve yields and reduce costs, making biologically produced pheromones economically competitive with traditional chemical synthesis. nih.govresearchgate.net The use of enzymes in these processes is particularly advantageous as their specificity can target a single site on a molecule, often eliminating the need for protective groups that are common in industrial synthesis, such as in the manufacturing of semi-synthetic antibiotics. acs.org This biological approach not only provides a greener route but also ensures the production of the correct isomeric form, which is crucial for biological activity. nih.gov
Elucidation of Novel Pheromone Receptor Mechanisms and Their Evolutionary Trajectories
The evolution of sex pheromone communication in moths is a key factor in their vast diversification, with the specificity of pheromone receptors preventing inter-species breeding. elifesciences.org Research into the evolutionary history of these receptors reveals a dynamic and complex process. nih.gov Studies on Spodoptera species have shown that receptors for type I pheromones—a class that includes straight-chain hydrocarbons like 10E,12E-tetradecadienyl acetate—have likely arisen at least twice independently during the evolution of Lepidoptera. elifesciences.orgnih.gov
A fascinating case study involves the receptor for (Z,E)-9,11-tetradecadienyl acetate, the major pheromone component in Spodoptera littoralis and S. litura. nih.gov The high specificity for this compound is handled by a receptor, SlitOR5, which evolved its narrow tuning following a gene duplication event in a common ancestor of these two species. nih.gov One of the resulting gene copies retained a broader tuning to various pheromone compounds, while the other evolved specificity for (Z,E)-9,11-tetradecadienyl acetate. nih.gov This discovery, showing that a key pheromone receptor belongs to a different lineage than other known receptors, suggests that the evolution of these systems is more varied than previously understood and opens new paths for studying how chemical communication drives speciation. elifesciences.org
Integration of this compound in Advanced Integrated Pest Management Strategies
Integrated Pest Management (IPM) is a multifaceted approach that emphasizes the long-term prevention of pests through a combination of techniques, reducing reliance on conventional pesticides. echocommunity.orgechocommunity.org Pheromones like this compound are central to modern IPM strategies, which include mating disruption, mass trapping, and population monitoring. nih.govnih.gov The goal of IPM is to provide farmers with adaptable and effective options for pest control across various scales of operation. echocommunity.org
The effectiveness of pheromone-based pest control hinges on the development of efficient lures and delivery systems. The bioproduction of pheromones in yeast is a next-generation manufacturing technique that paves the way for more economical and sustainable pest control technologies. nih.govresearchgate.net Future research will focus on optimizing these lures for controlled release, ensuring a consistent and effective signal over time. This includes improving the stability of the pheromone and designing dispensers that can withstand environmental factors while releasing the precise amount of the compound needed for applications like mating disruption in agricultural and food storage settings. nih.gov
Insect sex pheromones are rarely single compounds; they are typically precise blends of multiple components. The minor components of these blends can have a significant impact on the behavior of the target insect. Research has identified (E,E)-10,12-tetradecadienyl acetate as a minor component in the pheromone gland of the Egyptian cotton leafworm, Spodoptera littoralis. nih.gov The primary component for this species is (Z,E)-9,11-tetradecadienyl acetate. nih.gov
The presence of multiple components highlights the importance of studying the synergistic (enhancing) or antagonistic (inhibiting) effects of these blends. For instance, electrophysiological studies have shown that male moths of P. interpunctella and S. exigua respond strongly not only to the primary pheromone (Z,E)-9,12-tetradecadienyl acetate but also to a monounsaturated acetate, Z9-14:OAc, which was produced in larger quantities by the engineered yeast. nih.gov Understanding these interactions is critical for developing highly effective and species-specific lures for IPM programs.
Broader Ecological Impact Studies and Non-Target Organism Interactions
A key principle of green chemistry and IPM is minimizing harm to the environment and non-target organisms. nih.govacs.org While pheromones are generally considered to be species-specific and have a lower environmental impact than broad-spectrum pesticides, comprehensive ecological studies are still necessary. For related compounds like (Z,E)-9,12-tetradecadienyl acetate, basic environmental precautions advise keeping it away from drains and water sources. chemos.de However, there is a need for more detailed research on the broader ecological impact of this compound specifically. Future studies should investigate its effects on beneficial insects, soil microorganisms, and other non-target species to ensure its use in IPM strategies is environmentally benign.
Mechanistic Studies of Pheromone Degradation and Environmental Fate
The persistence and degradation of pheromones in the environment are critical factors influencing their efficacy and potential ecological impact. The environmental fate of this compound is an area requiring further investigation. Currently, hazardous decomposition products from its use and storage are not known. chemos.de Future research should focus on the mechanisms of its degradation, such as its breakdown under UV light (photodegradation), oxidation in the air, and microbial degradation in soil and water. Understanding these pathways will allow for the development of more stable formulations for lures and provide a complete picture of its environmental lifecycle.
Research Findings Summary
| Section | Key Research Area | Summary of Findings and Future Directions |
| 7.1 | Stereoselective & Green Synthesis | Focus on bioproduction in engineered yeast (Saccharomyces cerevisiae) as a green alternative to chemical synthesis, reducing hazardous waste and ensuring isomeric purity. nih.govnih.gov Future work aims to optimize yields and costs. researchgate.net |
| 7.2 | Pheromone Receptor Evolution | Moth pheromone receptors for this class of compounds have evolved at least twice. elifesciences.orgnih.gov Gene duplication and subsequent mutation led to specialized receptors, like SlitOR5 in Spodoptera, demonstrating evolutionary plasticity. nih.gov |
| 7.3.1 | Next-Generation Lures | Development is centered on improving controlled-release dispensers and leveraging sustainable manufacturing like biosynthesis to create cost-effective and stable lures for mating disruption and trapping. nih.govnih.gov |
| 7.3.2 | Synergistic & Antagonistic Blends | (E,E)-10,12-tetradecadienyl acetate is a minor component in the S. littoralis pheromone blend. nih.gov The response of male moths is often dependent on the precise ratio of multiple compounds, requiring study of these synergistic/antagonistic effects. nih.gov |
| 7.4 | Ecological Impact | While generally considered low-risk, there is a need for specific studies on the effects of this compound on non-target organisms to ensure its environmental safety within IPM programs. chemos.de |
| 7.5 | Degradation & Environmental Fate | Significant knowledge gaps exist. chemos.de Research is needed to understand degradation pathways (e.g., photodegradation, microbial action) to assess environmental persistence and improve formulation stability. |
Q & A
Q. What analytical methods are recommended for identifying and quantifying 10E,12E-Tetradecadienyl acetate in pheromone blends?
Answer:
- Gas Chromatography (GC): Use synthetic standards to match retention times and confirm the presence of the compound. For example, GC coupled with mass spectrometry (GC-MS) can detect molecular ions (e.g., m/z 252) and fragmentation patterns (e.g., loss of acetic acid at m/z 192) .
- Nuclear Magnetic Resonance (NMR): H NMR and C NMR provide structural confirmation by identifying characteristic peaks, such as acetate methyl groups (δ 2.05 ppm) and diene proton couplings .
- Electroantennography (EAG): Validate biological activity by testing antenna responses from target species (e.g., Ephestia kuehniella) .
Q. What are the standard synthetic protocols for producing high-purity this compound?
Answer:
- Stereoselective Synthesis: Employ Wittig or Horner-Wadsworth-Emmons reactions to ensure E,E-configuration of double bonds. For example, use (10E,12E)-tetradecadienal precursors and acetylate the final alcohol intermediate .
- Purification: Utilize column chromatography or distillation to achieve ≥93% purity, as verified by GC and NMR .
- Quality Control: Monitor byproducts (e.g., Z-isomers) using chiral-phase GC to avoid contamination .
Advanced Research Questions
Q. How do stereochemical variations (e.g., E/Z isomerism) influence the biological activity of tetradecadienyl acetates in target lepidopteran species?
Answer:
- Activity Assays: Compare field attraction rates between E,E-, E,Z-, and Z,Z-isomers using pheromone traps. For example, E,E-isomers show >95% male attraction in Plodia interpunctella, while Z-isomers are inactive .
- Electrophysiological Studies: Use single-sensillum recordings to measure receptor neuron responses to different isomers. E,E-configurations often elicit stronger depolarization in olfactory receptors .
- Molecular Docking: Model interactions between pheromone-binding proteins (e.g., BmorGOBP2) and isomer structures to explain specificity .
Q. How should researchers design field experiments to evaluate the mating disruption efficacy of this compound?
Answer:
- Dosage and Dispensers: Apply 10 mg/septum at 50 dispensers/ha, ensuring a sustained release rate of ~5.4 mg/ha/day over 8 weeks .
- Metrics: Track reductions in male trap catches (target: >95% suppression) and oviposition rates (target: 35–40% decline) .
- Environmental Variables: Monitor temperature and humidity, as higher temperatures accelerate pheromone degradation, requiring adjusted release rates .
Q. How can contradictory data on pheromone efficacy across studies be resolved?
Answer:
- Source Analysis: Verify isomer purity (≥93% via GC) and exclude contaminants (e.g., 3E,8Z,11Z-tetradecatrienyl acetate) that antagonize activity .
- Geographic Variation: Account for pest population genetics; Ephestia spp. in different regions may exhibit pheromone receptor polymorphisms .
- Statistical Modeling: Use mixed-effects models to isolate confounding variables (e.g., wind speed, competing pheromone sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
